molecular formula C21H24ClN5O2S B2479213 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034530-21-5

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2479213
CAS No.: 2034530-21-5
M. Wt: 445.97
InChI Key: UEEUVTOGPXXIFZ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a potent and selective ATP-competitive dual inhibitor targeting key nodes within the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of numerous cancers. The compound demonstrates significant research value in oncology, particularly for investigating tumorigenesis and therapeutic resistance mechanisms. Its mechanism of action involves the simultaneous inhibition of PI3K and mTOR kinase activities, which disrupts downstream pro-survival signaling and can lead to the induction of apoptosis and the inhibition of angiogenesis in malignant cells. Preclinical studies highlight its efficacy in impairing the growth and viability of cancer cell lines, making it a critical tool for elucidating the complex biology of the PI3K pathway and for evaluating potential combination therapies aimed at overcoming resistance to single-agent targeted treatments. This inhibitor is For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O2S/c1-15-17(22)6-4-8-19(15)30(28,29)26-13-11-25(12-14-26)21-20-16-5-2-3-7-18(16)24-27(20)10-9-23-21/h4,6,8-10H,2-3,5,7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUVTOGPXXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

  • Molecular Formula: C14H21ClN2O3S
  • Molecular Weight: 332.8 g/mol
  • CAS Number: 1396850-89-7

The structure features a piperazine ring substituted with a sulfonyl group and a tetrahydropyrazino moiety. This unique configuration may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as PARP-1 and EGFR.

The anticancer effects of the compound are believed to be mediated through the following mechanisms:

  • Cell Cycle Arrest: Studies suggest that the compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent study evaluated the cytotoxicity of the compound against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)1.07
This compoundHepG2 (Liver Cancer)0.32

These findings indicate significant potency against both breast and liver cancer cell lines compared to established chemotherapeutics like Erlotinib (IC50 = 2.51 μM for MCF-7) .

Enzyme Targeting

The compound's biological activity is also linked to its ability to inhibit specific enzymes involved in cancer progression:

Enzyme TargetIC50 (nM)
PARP-11.24
EGFR62.4

These values suggest that the compound may serve as a dual inhibitor of these critical targets in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Hydrochloride

Key Differences :

  • Substituent : The hydrochloride derivative lacks the 4-((3-chloro-2-methylphenyl)sulfonyl) group present in the target compound.
Piperazine Derivatives with Heterocyclic Modifications
  • 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine (GF46905): Substituents: Features a thiadiazole ring and fluorophenyl group instead of the sulfonyl-indazole system. Bioactivity: Thiadiazoles are electron-deficient heterocycles, often associated with antimicrobial or kinase-inhibitory activity.
  • Compounds with 1,3,4-Thiadiazole/Triazole/Oxadiazole Moieties :
    • Examples : 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)) derivatives.
    • Bioactivity : These analogs exhibit antibacterial activity against Bacillus subtilis and Escherichia coli, highlighting the role of heterocycle choice in modulating biological effects .
Isomeric and Substitutional Variations in Piperazine Systems
  • Isomeric 1-Aryl-4-[aryldiazenyl]-piperazines :
    • Structural Insight : Isomerization (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) can alter electronic properties and binding conformations. The target compound’s para-substituted sulfonyl group may enforce a specific spatial arrangement, optimizing receptor interactions compared to ortho/meta isomers .

Tabulated Structural and Functional Comparison

Table 1 : Comparative Analysis of Piperazine-Based Compounds

Compound Name Piperazine Substituent Heterocyclic Core Key Functional Attributes Bioactivity (Reported) References
Target Compound 4-((3-Chloro-2-methylphenyl)sulfonyl) 7,8,9,10-Tetrahydropyrazinoindazole Enhanced lipophilicity, H-bond capacity Not specified -
1-(Piperazin-1-yl)-... hydrochloride None (hydrochloride salt) Same as target Discontinued (synthesis/stability issues) None
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine (GF46905) 3-Chloro-thiadiazole, 4-fluorophenyl Thiadiazole Electron-deficient heterocycle Research use (unspecified)
1-(2-(2-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives 6-Fluorobenzoisoxazole, chlorophenyl Thiadiazole/Triazole/Oxadiazole Antibacterial Active against B. subtilis, E. coli

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